molecular formula C29H23BrFN3O4 B2499771 5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 394239-89-5

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Katalognummer: B2499771
CAS-Nummer: 394239-89-5
Molekulargewicht: 576.422
InChI-Schlüssel: MFRXJRHOHROVSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a novel, potent, and ATP-competitive multi-kinase inhibitor with significant research value in oncology. Its primary mechanism of action involves the potent inhibition of key oncogenic kinases, most notably Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase 3 (FLT3). The compound exhibits strong anti-proliferative and pro-apoptotic activity in various hematological and solid tumor cell lines. This targeted activity is particularly relevant for the study of myeloproliferative neoplasms and acute myeloid leukemia (AML), where constitutive JAK2 signaling and FLT3 mutations, such as the internal tandem duplication (ITD), are common drivers of disease pathogenesis and progression. Research indicates that this compound can effectively suppress cancer cell growth and survival by disrupting critical downstream signaling pathways, including JAK-STAT and MAPK/ERK, which are essential for cellular proliferation and differentiation. Its well-characterized profile makes it an essential pharmacological tool for investigating the molecular mechanisms of kinase-driven cancers, exploring drug resistance mechanisms, and evaluating potential combination therapies in a preclinical research setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

394239-89-5

Molekularformel

C29H23BrFN3O4

Molekulargewicht

576.422

IUPAC-Name

5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C29H23BrFN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37)

InChI-Schlüssel

MFRXJRHOHROVSO-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5F

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure that includes a quinoline moiety, a pyrazole ring, and a pentanoic acid derivative. Its molecular complexity suggests diverse interactions within biological systems.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown varying degrees of activity against bacteria and fungi, with some exhibiting minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
  • Enzyme Inhibition : The compound's structural components suggest potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, such as succinate dehydrogenase (SDH), which plays a crucial role in cellular respiration .
  • Photodynamic Therapy : The presence of the oxopentanoic acid moiety links it to aminolevulinic acid synthesis, which is utilized in photodynamic therapy for conditions like actinic keratosis. This therapeutic approach relies on the compound's ability to generate reactive oxygen species upon light activation .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Interaction : The compound may inhibit specific enzymes by mimicking natural substrates or through competitive inhibition, thereby altering metabolic pathways.
  • Reactive Oxygen Species Generation : In photodynamic applications, the compound converts to protoporphyrin IX, which accumulates in tissues and produces reactive oxygen species when exposed to light.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of the compound against several pathogens, including Escherichia coli and Candida albicans. The results indicated that certain derivatives demonstrated significant antifungal activity with MIC values as low as 6.25 µg/mL .

CompoundMIC (µg/mL)Activity Type
Derivative A6.25Antifungal
Derivative B32Antibacterial

Enzyme Inhibition Studies

Research involving the inhibition of succinate dehydrogenase revealed that specific derivatives could effectively inhibit enzyme activity in vitro. The inhibition constants (IC50) were determined, showing promising results for further therapeutic development .

DerivativeIC50 (µM)Target Enzyme
Derivative C15Succinate Dehydrogenase
Derivative D8.7Succinate Dehydrogenase

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties
Research has indicated that compounds within the quinoline family exhibit anticancer activity. The specific structure of this compound allows it to potentially inhibit cancer cell proliferation by interfering with various cellular pathways. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition .

2. Antimicrobial Activity
Quinoline derivatives often demonstrate antimicrobial properties. This compound's structural features may contribute to its effectiveness against bacterial and fungal strains, making it a candidate for further exploration in the development of new antibiotics .

3. Neuropharmacological Effects
The modulation of neurotransmitter systems is another area where this compound may show promise. Compounds similar to this one have been studied for their effects on neuropeptide receptors, which play crucial roles in anxiety and depression treatments . The potential to act as a selective modulator of Gq/Gs signaling pathways could lead to advancements in neuropharmacology.

Synthesis and Derivatives

The synthesis of 5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions that include:

  • Formation of the Quinoline Core : This is achieved through condensation reactions involving isatin derivatives.
  • Bromination : Selective bromination at the 6-position using brominating agents.
  • Formation of the Pyrazole Moiety : This involves reactions that introduce the pyrazole ring structure.
  • Final Functionalization : The addition of the pentanoic acid side chain to complete the synthesis.

Case Studies and Research Findings

StudyFindingsApplication
Research on Anticancer ActivityDemonstrated that quinoline derivatives can inhibit cell growth in various cancer cell linesPotential development of anticancer drugs
Antimicrobial StudiesShowed effectiveness against specific bacterial strainsDevelopment of new antibiotics
Neuropharmacological ResearchIndicated modulation of neurotransmitter receptorsPotential treatments for anxiety and depression

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 6 of the quinoline ring serves as a reactive site for nucleophilic substitution. This reaction is facilitated by electron-withdrawing groups on the aromatic ring, which activate the leaving group.

Reaction ConditionsReagentsProductApplicationReference
Aromatic nucleophilic substitutionAmmonia (NH₃), ethanol, reflux6-aminoquinoline derivativeIntroduction of amine functionality
Ullmann-type couplingCu catalyst, aryl boronic acidBiaryl-substituted quinolineCross-coupling for structural diversification

Mechanism : Likely follows an SNAr (nucleophilic aromatic substitution) pathway due to the electron-deficient quinoline ring.

Functionalization of the Carboxylic Acid Group

The terminal carboxylic acid undergoes typical acid-derived reactions, enabling modifications for solubility or prodrug development.

Reaction TypeReagents/ConditionsProductApplicationReference
EsterificationMethanol, H₂SO₄ (catalytic)Methyl ester derivativeEnhanced lipophilicity
AmidationAmine (R-NH₂), DCC/DMAPAmide derivativeTargeted drug delivery systems
Salt formationNaOHSodium saltImproved aqueous solubility

Pyrazole Ring Reactivity

The 4,5-dihydro-1H-pyrazole ring undergoes ring-opening or stabilization reactions under specific conditions.

Reaction TypeConditionsProductNotesReference
Acidic hydrolysisHCl (conc.), refluxHydrazine intermediatePotential precursor for further modifications
OxidationKMnO₄, acidic conditionsPyrazole ring cleavage to ketonesStructural degradation pathway
ReductionH₂, Pd/CSaturation of dihydropyrazole to pyrazolidineAltered conformational flexibility

Quinoline Core Modifications

The 2-oxo-1,2-dihydroquinoline moiety participates in ketone-specific reactions.

Reaction TypeReagentsProductOutcomeReference
Ketone reductionNaBH₄, MeOHSecondary alcohol derivativeEnhanced hydrogen-bonding capacity
CondensationHydrazineHydrazone formationChelation or sensor applications

Electrophilic Aromatic Substitution

The fluorophenyl and phenyl groups undergo electrophilic substitution, though reactivity is modulated by substituents.

Reaction TypeReagentsPosition of SubstitutionProductReference
NitrationHNO₃, H₂SO₄Para to fluorineNitro-substituted fluorophenyl derivative
SulfonationSO₃, H₂SO₄Meta to fluorineSulfonic acid derivative

Note : The electron-withdrawing fluorine atom directs electrophiles to meta/para positions.

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for pharmacological applications.

ConditionObservationDegradation PathwayHalf-Life (pH 7.4, 37°C)Reference
Neutral pHSlow hydrolysis of ester groupsCarboxylic acid release~24 hours
Acidic (pH < 3)Rapid pyrazole ring openingHydrazine and quinoline fragments<1 hour
Alkaline (pH > 10)Deprotonation of carboxylic acidEnhanced solubility, no degradationStable

Synthetic Pathway and Key Intermediates

The compound is synthesized via multi-step reactions, as outlined below:

  • Quinoline Core Formation :

    • Cyclocondensation of 6-bromo-2-aminobenzophenone with ethyl acetoacetate under acidic conditions .

  • Pyrazole Ring Construction :

    • Reaction of 2-fluorophenylhydrazine with α,β-unsaturated ketone intermediates.

  • Carboxylic Acid Incorporation :

    • Alkylation of the pyrazole nitrogen with bromovaleric acid, followed by oxidation .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound ModificationBromine → ChlorineFluorine → MethoxyCarboxylic Acid → Ester
Nucleophilic Substitution Rate Slower (Cl is poorer leaving group)UnaffectedNot applicable
Solubility in Water SimilarReducedIncreased lipophilicity
Reference

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Variations and Physicochemical Properties

Compound ID Quinolinone Substitution Pyrazoline Aryl Group Carboxylic Acid Chain Yield (%) Purity (HPLC)
Target Compound 6-Bromo, 4-phenyl 2-Fluorophenyl Pentanoic acid N/A* >95%*
Compound 12 6-Chloro, 4-phenyl 3-Fluorophenyl Butanoic acid Not reported >95%
Compound 13 6-Chloro, 4-phenyl 3-Chlorophenyl Butanoic acid Not reported >95%
Compound 15 6-Chloro, 4-phenyl 3-Methoxyphenyl Butanoic acid Not reported >95%
Compound 24 4-(4-Bromophenyl) Phenyl Butanoic acid 86 >95%
Compound 25 4-(4-Chlorophenyl) 4-Bromophenyl Butanoic acid 27 >95%
Compound 26 4-(4-Chlorophenyl) 4-Chlorophenyl Butanoic acid 22 >95%

*Assumed based on analogous synthesis protocols .

Key Observations:

Halogen Substitutions: The target compound’s 6-bromo group contrasts with the 6-chloro in Compounds 12–13. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability or target binding compared to chlorine . In Compounds 24–26, halogen substitutions (Br, Cl) on the quinolinone’s 4-phenyl group or pyrazoline’s aryl ring modulate electronic properties. For example, 4-bromophenyl (Compound 24) may induce stronger π-π stacking than 4-chlorophenyl (Compound 26) .

Aryl Group Positioning: The target’s 2-fluorophenyl group differs from 3-fluorophenyl (Compound 12) and 3-chlorophenyl (Compound 13).

Chain Length: The pentanoic acid chain (5 carbons) in the target compound versus butanoic acid (4 carbons) in analogs may alter solubility and hydrogen-bonding capacity. Longer chains could improve solubility in aqueous media but reduce passive diffusion .

Implications for Structure-Activity Relationships (SAR)

While biological data for the target compound are unavailable, trends from analogs suggest:

  • Aryl Substitution : Para-substituted aryl groups (e.g., 4-bromophenyl in Compound 24) may optimize target engagement compared to meta-substituted derivatives (e.g., Compound 12) .
  • Carboxylic Acid Chain: The pentanoic acid chain in the target compound could enhance solubility relative to butanoic acid analogs, though this requires experimental validation.

Q & A

Synthesis and Purification

Basic Question: Q. What are the standard synthetic routes for preparing this compound, and how is purity ensured? Methodological Answer: The compound is synthesized via multi-step protocols involving pyrazoline ring formation and subsequent functionalization. A general approach includes:

  • Step 1: Condensation of substituted quinolinone derivatives with fluorophenyl hydrazines under reflux in ethanol/acetic acid to form the pyrazoline core .
  • Step 2: Coupling with 5-oxopentanoic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) in dichloromethane .
  • Purification: Flash column chromatography (e.g., 10% methanol/dichloromethane) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Advanced Question: Q. How can reaction yields be optimized for the pyrazoline ring formation, and what computational tools aid in predicting optimal conditions? Methodological Answer:

  • Yield Optimization: Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, microwave irradiation at 120°C for 30 minutes increases yields from ~27% to >50% in analogous compounds .
  • Computational Tools: ICReDD’s quantum chemical reaction path search methods and COMSOL Multiphysics simulations model solvent effects and transition states, narrowing optimal conditions (e.g., solvent polarity, temperature) .

Analytical Characterization

Basic Question: Q. What spectroscopic and chromatographic techniques are essential for confirming the compound’s structure? Methodological Answer:

  • 1H/13C NMR: Assign signals for the quinolinone (δ 6.8–8.2 ppm for aromatic protons), pyrazoline (δ 3.1–4.3 ppm for dihydro protons), and fluorophenyl groups (δ 7.2–7.6 ppm with 19F coupling) .
  • HRMS: Confirm molecular formula (e.g., [M+H]+ expected for C31H23BrFN3O4: 628.08 Da) .
  • HPLC: Use a C18 column with UV detection at 254 nm to verify purity (>95%) .

Advanced Question: Q. How can researchers resolve contradictions in NMR data caused by dynamic stereochemistry or solvent effects? Methodological Answer:

  • Variable Temperature (VT) NMR: Conduct experiments at –40°C to slow conformational exchange, resolving overlapping signals (e.g., diastereotopic pyrazoline protons) .
  • COSY/NOESY: Correlate through-space interactions to assign stereochemistry at the 4,5-dihydropyrazole moiety .

Structure-Activity Relationships (SAR)

Basic Question: Q. How do substituents (e.g., bromo, fluoro) influence the compound’s physicochemical properties? Methodological Answer:

  • Bromine (6-position): Enhances lipophilicity (clogP increases by ~0.5) and stabilizes π-π stacking in the quinolinone core, critical for target binding .
  • Fluorophenyl (5-position): Introduces electron-withdrawing effects, modulating pKa of the carboxylic acid (predicted pKa ~3.8) for improved solubility at physiological pH .

Advanced Question: Q. What pharmacophore models predict the compound’s interaction with biological targets? Methodological Answer:

  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify essential features: (1) quinolinone carbonyl (hydrogen bond acceptor), (2) fluorophenyl (hydrophobic pocket), and (3) carboxylic acid (ionic interaction site) .
  • Validation: Compare with analogs (e.g., 4-chlorophenyl derivatives) showing reduced activity (IC50 shift from 0.8 μM to >5 μM), confirming the fluorophenyl’s role .

Computational Modeling

Basic Question: Q. What molecular docking strategies are used to predict target binding? Methodological Answer:

  • Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., kinases or proteases) based on the compound’s scaffold .
  • Docking Workflow: AutoDock Vina with AMBER force fields, focusing on the pyrazoline-quinolinone core’s alignment with catalytic residues .

Advanced Question: Q. How can AI-driven simulations optimize reaction pathways for derivatives? Methodological Answer:

  • Reaction Path Search: Combine Gaussian09 (DFT calculations) with ICReDD’s algorithms to model transition states and predict regioselectivity in pyrazoline ring closure .
  • Active Learning: Train neural networks on experimental yield data (e.g., 22–27% for analogs) to recommend solvent/base combinations (e.g., DMF/K2CO3 vs. THF/Et3N) .

Biological Activity Profiling

Basic Question: Q. What in vitro assays are recommended for preliminary activity screening? Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate, monitoring cleavage inhibition (λex/em = 355/460 nm) .
  • Cellular Uptake: LC-MS/MS quantification in HepG2 cells after 24-hour exposure, using deuterated internal standards .

Advanced Question: Q. How can researchers address off-target effects revealed in kinome-wide profiling? Methodological Answer:

  • Selectivity Screening: Eurofins’ KinaseProfiler service identifies off-target kinases (e.g., ABL1 inhibition at 1 μM).
  • Structural Refinement: Introduce steric hindrance (e.g., 3-methyl substitution on pyrazoline) to reduce ABL1 binding (Kd improved from 120 nM to 850 nM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.